Diammonium dimolybdate can be synthesized from ammonium molybdate or obtained through the reaction of molybdenum trioxide with ammonia in an aqueous solution. It is classified as a salt of a polyatomic ion, specifically the dimolybdate ion, which consists of two molybdenum atoms coordinated by oxygen atoms.
Diammonium dimolybdate can be synthesized through several methods:
The synthesis often requires precise control over temperature and pH levels to optimize yield and purity. For example, maintaining temperatures between 20°C and 55°C during crystallization can significantly affect the quality of the final product .
Diammonium dimolybdate features a molecular structure where two molybdenum atoms are centrally located, surrounded by oxygen atoms forming a tetrahedral coordination. Each molybdenum atom is bonded to four oxygen atoms, creating a stable framework.
The compound typically appears as white or yellow crystalline solids, depending on impurities and hydration states.
Diammonium dimolybdate participates in several chemical reactions:
The reactions are often influenced by factors such as concentration, temperature, and pH, which must be optimized for desired outcomes.
The mechanism by which diammonium dimolybdate acts in various applications typically involves its role as a catalyst or reagent in chemical transformations. In catalytic processes, it facilitates electron transfer or alters reaction pathways due to its unique electronic structure.
For instance, in organic synthesis, it may assist in oxidation reactions where molybdenum plays a critical role due to its ability to exist in multiple oxidation states.
Relevant data from spectral analysis indicates that diammonium dimolybdate exhibits characteristic peaks corresponding to Mo-O bonds, confirming its structural integrity .
Diammonium dimolybdate has several scientific uses:
The compound (NH₄)₂Mo₂O₇ is identified through multiple naming conventions and chemical identifiers essential for precise scientific communication and industrial standardization. The systematic IUPAC designation "diammonium dimolybdate" explicitly references its ionic composition, while "ammonium heptamolybdate" represents a common misnomer sometimes incorrectly applied to this compound. The dimolybdate anion (Mo₂O₇²⁻) constitutes the core anionic species, featuring two molybdenum atoms in the +6 oxidation state coordinated through bridging oxygen atoms. Industrially, the compound is frequently abbreviated as ADM (Ammonium Dimolybdate), streamlining technical documentation and commercial transactions [1] [6].
Table 1: Standard Nomenclature and Identifiers for Diammonium Dimolybdate
Nomenclature Type | Designation | Source/Reference |
---|---|---|
Systematic Name | Diammonium oxido-(oxido-dioxomolybdo)-dioxomolybdate | [1] |
Common Names | Ammonium dimolybdate (ADM); Diammonium dimolybdate; Ammonium molybdenum oxide | [3] [6] |
CAS Registry Number | 27546-07-2 | [3] [6] [8] |
EC Number | 248-517-2 | [1] [6] |
Molecular Formula | (NH₄)₂Mo₂O₇ | [1] [5] [6] |
Molar Mass | 339.95 g/mol | [5] [6] |
The compound's structural identity has been unequivocally established through crystallographic studies revealing two distinct coordination environments. Research confirms a polymeric arrangement wherein distorted octahedral molybdenum centers connect through bridging tetrahedral molybdate units, forming an extended network stabilized by ammonium counterions [1]. This configuration fundamentally differs from the discrete centrosymmetric dimolybdate structure observed in non-aqueous tetrabutylammonium salts, highlighting the solvent-dependent structural polymorphism in dimolybdate chemistry [1]. Analytical characterization includes a defined density of 2.97 g/cm³ and a characteristic refractive index of 2.97, providing physical parameters essential for industrial quality control [5] [6].
The chemistry of molybdenum compounds underwent substantial evolution throughout the 19th and 20th centuries, with ADM emerging as a strategically important species within this developmental trajectory. Initial scientific interest focused on naturally occurring molybdenite (MoS₂), discovered to yield molybdenum trioxide upon roasting. The subsequent treatment with ammonia solutions yielded complex ammonium molybdate mixtures whose composition remained poorly characterized until the mid-20th century [1]. The structural elucidation era (1950s-1970s) brought critical insights through X-ray diffraction studies that differentiated ammonium dimolybdate from the isomeric ammonium octamolybdate and other polymolybdate species. Landmark crystallographic work by Armour, Drew, and Mitchell in 1975 definitively established ADM's polymeric solid-state structure, resolving longstanding controversies regarding its molecular architecture [1].
Industrial processing technology advanced significantly with the development of multi-step thermal decomposition protocols specifically designed around ADM's unique thermal behavior. Unlike simple molybdenum oxides, ADM undergoes stepwise decomposition upon heating: first losing ammonia and water to form MoO₃, which subsequently undergoes further reduction. This characteristic decomposition pathway established ADM as a preferred precursor for controlled molybdenum metal production, offering significant processing advantages over direct MoO₃ reduction. The compound's formation through aqueous ammonia extraction of roasted molybdenite concentrates became commercially standardized by the 1960s, cementing ADM's position in the molybdenum value chain [1] [4] [6]. Contemporary production follows this optimized route: molybdenite concentrates undergo oxidative roasting (480-650°C) producing technical-grade molybdenum trioxide, which undergoes ammoniacal leaching to form ammonium molybdate solutions. Controlled crystallization techniques then yield high-purity ADM crystals [1] [6].
ADM occupies a strategic position in industrial chemistry due to its dual functionality as both a commercial product and a critical intermediate. Global market analysis identifies multiple purity grades (98% and 99%) serving different industry segments, with applications spanning catalysts, fertilizers, dyes and pigments, and electroplating [7]. The compound's industrial value derives from three fundamental attributes: high molybdenum content (56-56.5% Mo), controlled thermal decomposition behavior, and aqueous solubility facilitating formulation chemistry [5] [6]. These characteristics position ADM as the optimal entry point for diverse value-added molybdenum products.
Table 2: Industrial Applications and Market Significance of ADM
Application Sector | Function/Role | Market Priority | Key Regional Markets |
---|---|---|---|
Catalyst Production | Precursor for hydrodesulfurization (HDS) and hydrogenation catalysts | Primary (largest volume) | Asia-Pacific, Middle East [7] |
Metal Production | Intermediate in Mo powder/flake/wire manufacturing | Critical | China, USA, Chile [4] [6] |
Fertilizers | Micronutrient source (Mo essential for nitrogen fixation) | Growing | Global agriculture regions [3] [6] |
Surface Treatments | Corrosion inhibitor and adhesion promoter | Specialty | Industrialized economies [6] |
Pigments & Dyes | Colorant component in ceramics and paints | Niche | Europe, Asia [7] |
The metallurgical sector constitutes ADM's most significant application, where it serves as the preferred feedstock for molybdenum metal powder production. Modern reduction processes exploit ADM's decomposition pathway: initial thermal treatment (300-400°C) yields high-porosity MoO₃, which subsequently undergoes hydrogen reduction to molybdenum dioxide (MoO₂) and finally to metallic molybdenum powder [4]. Crucially, research demonstrates that incorporating ADM into MoO₃ reduction processes lowers reduction initiation temperatures by approximately 100°C and significantly reduces powder agglomeration - a major industrial processing challenge that causes equipment fouling in rotary calciners. This agglomeration reduction stems from ADM's endothermic decomposition thermodynamics, which counterbalances the exothermic reduction of MoO₃ to MoO₂ [4]. The resulting molybdenum powders exhibit enhanced sinterability critical for producing high-density molybdenum components for the electronics and high-temperature industries.
Beyond metallurgy, ADM's catalytic applications have expanded substantially, particularly in petroleum refining where molybdenum-based catalysts enable hydrodesulfurization (removal of sulfur from crude oil fractions) and hydrogenation processes. The compound serves as the preferred precursor for impregnating catalyst supports due to its complete solubility and controlled decomposition characteristics [3] [6]. Recent market analysis projects steady growth in the ADM market (2017-2027), driven primarily by Asia-Pacific's expanding refining capacity and global demand for high-performance alloys [7]. Major producers including Molibdenos y Metales S.A. (Chile), China Molybdenum, and Jinduicheng Molybdenum Group dominate global supply chains, reflecting ADM's strategic position in advanced industrial economies [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7